Praseodymium sulfide

Overview

Description

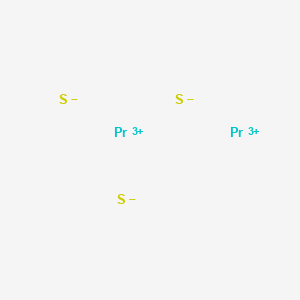

Praseodymium sulfide is an inorganic chemical compound with the molecular formula Pr2S3 . It is a brown powder and has a molar mass of 378.0 g/mol .

Synthesis Analysis

Praseodymium sulfide nanoparticles can be synthesized hydrothermally by autoclaving the nitrate precursors at 150 °C for 18 hours . The material is characterized using XRD and shows an orthorhombic crystal system with high crystallinity .Molecular Structure Analysis

The molecular structure of Praseodymium sulfide is represented by the formula Pr2S3 . The InChI representation isInChI=1S/2Pr.3S/q2*+3;3*-2 and the canonical SMILES representation is [S-2]. [S-2]. [S-2]. [Pr+3]. [Pr+3] . Chemical Reactions Analysis

Praseodymium sulfide has been used as a catalyst in the electrochemical water splitting process . The highest specific surface area of 450 m^2/g is characteristic of the PrOX:C (1:2) sample, where the highest amount of added carbon material was used .Physical And Chemical Properties Analysis

Praseodymium sulfide is a brown powder with a molar mass of 378.0 g/mol . It has a covalently-bonded unit count of 5 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Optical Fiber Amplifiers

Praseodymium sulfide is utilized in the development of praseodymium-doped fiber amplifiers (PDFAs) . These amplifiers operate in the 1.25–1.35 μm band of wavelengths, which is crucial for optical communication systems. The performance of PDFAs is evaluated based on the optimized length of Pr^(3+) doped fiber, concentration of Pr^(3+) ions, and pump power. A significant application is in enhancing the transmission capacity of optical fiber networks, accommodating the growing demand for high bandwidth applications like high-definition video streaming and online gaming .

High-Tech Industry Applications

In the high-tech industry, praseodymium sulfide’s unique magnetic, electrical, and optical properties are highly valued. It’s used in manufacturing high-strength alloys for aircraft engines and in the production of special glasses and ceramics. As a dopant, it improves the quality of fiber optics and laser materials, contributing to advancements in technology and industry .

Permanent Magnets

The compound is also integral in creating permanent magnets. These magnets are lighter, stronger, and more resistant to demagnetization compared to those made from other materials. Praseodymium sulfide’s role in this field is pivotal for developing more efficient and durable magnetic materials .

Glass and Enamel Coloring

Praseodymium sulfide compounds are used to impart vibrant yellow and green colors to glasses and enamels. This application exploits the unique optical properties of praseodymium compounds, allowing for a wide range of aesthetic applications in both artistic and industrial domains .

Dye-Photodegradation

The compound has been synthesized in nanoparticle form for applications in dye-photodegradation. This process is essential for environmental cleanup efforts, as it helps in breaking down harmful dyes in wastewater, thus mitigating the impact of industrial waste on ecosystems .

Near-Infrared Deep-Tissue Imaging

Praseodymium sulfide nanoparticles have shown potential in near-infrared deep-tissue imaging. This application is particularly promising in the medical field, as it could lead to non-invasive imaging techniques that provide clear images of deep tissues without the need for harmful radiation .

Mechanism of Action

Target of Action

Praseodymium sulfide (Pr2S3) is an inorganic compound . It is primarily targeted for its potential applications in the field of materials science and nanotechnology . .

Mode of Action

The mode of action of Pr2S3 is largely dependent on its physical and chemical properties. Pr2S3 can be obtained by reacting praseodymium(III) oxide and hydrogen sulfide at 1320 °C . It can also be obtained by directly reacting sulfur with metallic praseodymium . The interaction of Pr2S3 with its targets would depend on the specific application and the environmental conditions.

Biochemical Pathways

Sulfides of lanthanum, gadolinium, praseodymium, and dysprosium have been studied for their thermophysical properties . These studies suggest that the properties of these sulfides depend on the concentration of current carriers, cation vacancies, and mobility .

Pharmacokinetics

A study on the toxicokinetics of praseodymium and cerium administered as chloride salts in rats suggests that dose and co-exposure with other rare earth elements can impact the toxicokinetics of praseodymium .

Result of Action

Pr2S3 nanoparticles have been synthesized and found to be useful in selective photodegradation of certain dyes and for near-infrared deep-tissue imaging . They emit near-infrared fluorescence when excited by the 785 nm light .

Action Environment

The action, efficacy, and stability of Pr2S3 can be influenced by various environmental factors. For instance, the synthesis of Pr2S3 involves high-temperature reactions . Furthermore, the properties and applications of Pr2S3 nanoparticles can be influenced by the specific environmental conditions of their use .

Safety and Hazards

Future Directions

Praseodymium sulfide has potential applications in the field of energy production, specifically in the electrochemical water splitting process . Additionally, new processing methods being developed could help ease shortages of essential metals like Praseodymium by making it easier to separate these rare metals from mining ores and recycled materials .

properties

IUPAC Name |

praseodymium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Pr.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXGXCBXGJZHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pr2S3 | |

| Record name | Praseodymium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923362 | |

| Record name | Praseodymium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple-brown powder; [MSDSonline] | |

| Record name | Praseodymium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Praseodymium sulfide | |

CAS RN |

12038-13-0 | |

| Record name | Praseodymium sulfide (Pr2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium sulfide (Pr2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipraseodymium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the potential applications of Praseodymium sulfide nanoparticles in biomedicine?

A1: Praseodymium sulfide (Pr2S3) nanoparticles demonstrate promising potential for dual applications in biomedicine:

- Dye-photodegradation: Pr2S3 nanoparticles exhibit selective photodegradation of specific dyes like fluorescein sodium salt. This property could be utilized in applications requiring controlled dye degradation, potentially including photodynamic therapy or environmental remediation. []

- Near-infrared deep-tissue imaging: Pr2S3 nanoparticles emit near-infrared fluorescence (800–1100 nm) when excited by 785 nm light, enabling deep tissue imaging with high contrast. This characteristic makes them suitable for in vivo imaging applications. []

Q2: How are Praseodymium sulfide nanoparticles synthesized?

A2: One method for synthesizing Pr2S3 nanoparticles is through the thermal decomposition of a precursor complex, Pr[(C5H8NS2)3(C12H8N2)], under a nitrogen atmosphere. This process yields Pr2S3 nanoparticles with a cubic crystal structure and a diameter within 40 nm. []

Q3: What is known about the thermodynamic properties of Praseodymium sulfide?

A3: Research using the mixing method has provided insights into the enthalpy of Praseodymium sulfides (PrSx) across a wide temperature range (400-2200 K). The studies revealed a decrease in enthalpy and heat capacity from PrS to PrS2, attributed to the increasing covalence of the sulfide bonds with a higher sulfur-to-praseodymium ratio. This information is crucial for understanding the thermal stability and behavior of these compounds in various applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)